4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butan-1-amine
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Overview
Description
4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-1-amine is a chemical compound with the molecular formula C7H14N4. It belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-1-amine typically involves the reaction of 1-ethyl-1H-1,2,4-triazole with a suitable butan-1-amine derivative. One common method is the nucleophilic substitution reaction where the triazole ring is introduced to the butan-1-amine backbone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the triazole ring to more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of functionalized triazole derivatives .
Scientific Research Applications
4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antifungal, and antibacterial activities.
Materials Science: It is explored for its use in the development of advanced materials such as polymers and nanomaterials.
Agriculture: The compound is investigated for its potential as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine
- 3-(4-Methyl-1H-pyrazol-1-yl)-1-propanamine
- 1-(1-Methyl-1H-1,2,4-triazol-5-yl)-1-propanone
- 3-(1H-1,2,3-Triazol-1-yl)-1-propanamine dihydrochloride
Uniqueness
4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-1-amine is unique due to its specific structural features, such as the butan-1-amine backbone and the 1-ethyl substitution on the triazole ring. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C8H16N4 |
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Molecular Weight |
168.24 g/mol |
IUPAC Name |
4-(2-ethyl-1,2,4-triazol-3-yl)butan-1-amine |
InChI |
InChI=1S/C8H16N4/c1-2-12-8(10-7-11-12)5-3-4-6-9/h7H,2-6,9H2,1H3 |
InChI Key |
ROLRILKFFLETLA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC=N1)CCCCN |
Origin of Product |
United States |
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